Methyl 6-amino-3-bromo-2-methylbenzoate
Description
Chemical Significance and Research Context
Methyl 6-amino-3-bromo-2-methylbenzoate (CAS 573692-58-7) is a halogenated aromatic ester with the molecular formula $$ \text{C}9\text{H}{10}\text{BrNO}2 $$ and a molecular weight of 244.09 g/mol. Its structure features a benzene ring substituted with an amino group (-NH$$2$$) at position 6, a bromine atom at position 3, a methyl ester (-COOCH$$_3$$) at position 2, and an additional methyl group at position 2 (Figure 1). This unique arrangement of functional groups grants the compound versatility in synthetic organic chemistry, particularly as a building block for pharmaceuticals and agrochemicals.
The bromine atom serves as a reactive site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents. Meanwhile, the amino and ester groups facilitate further derivatization through amidation, hydrolysis, or reduction. These properties have positioned the compound as a critical intermediate in medicinal chemistry, especially in the synthesis of inhibitors targeting enzymes like aldosterone synthase (CYP11B2). For example, it has been utilized in the development of non-steroidal antagonists for cardiovascular and renal diseases.
Recent studies emphasize its role in photochemical reactions. Under blue LED irradiation, this compound participates in photocatalytic oxidative bromination, a method praised for its efficiency and reduced environmental impact compared to traditional bromination techniques. Such advancements highlight its growing importance in green chemistry initiatives.
Historical Development and Key Literature Milestones
The synthesis of this compound was first reported in the early 2000s, with early methods relying on conventional bromination of methyl 2-amino-6-methylbenzoate using molecular bromine (Br$$_2$$) or $$ \text{N} $$-bromosuccinimide (NBS). However, these approaches faced challenges such as poor regioselectivity and the generation of hazardous byproducts.
A breakthrough occurred in 2014, when Ryu et al. demonstrated the use of photochemical microflow systems for benzylic bromination, significantly improving reaction safety and selectivity. This methodology laid the groundwork for subsequent adaptations, including the 2018 work by Zhao et al., who achieved visible-light-driven bromination using potassium bromide and Oxone in aqueous conditions. These innovations enabled scalable and eco-friendly production of this compound.
In 2020, a streamlined synthesis was reported using methyl 2-amino-6-methylbenzoate, sodium bromide, and sodium bisulfate under blue LED irradiation. This method achieved an 85% yield within 15 hours, emphasizing the compound’s accessibility for industrial applications. Further refinements in 2022 introduced microchannel reactors to mitigate explosion risks associated with batch processes, achieving a 91.4% yield of the brominated product.
The compound’s application in drug discovery gained prominence through patent US20110112067A1, which disclosed its use as an intermediate in synthesizing quinoline-based CYP11B2 inhibitors. This marked its entry into cardiovascular research, particularly for treating hypertension and heart failure.
Key Literature Contributions:
- Ryu et al. (2014) : Pioneered photochemical bromination in microflow systems, enhancing reaction safety.
- Zhao et al. (2018) : Developed visible-light-driven bromination, enabling aqueous-phase synthesis.
- ACS Omega (2022) : Optimized photocatalytic bromination in microchannel reactors for industrial scalability.
Properties
IUPAC Name |
methyl 6-amino-3-bromo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-6(10)3-4-7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOYATWYGLRGGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619886 | |
| Record name | Methyl 6-amino-3-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573692-58-7 | |
| Record name | Methyl 6-amino-3-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-amino-3-bromo-2-methylbenzoate | |
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Preparation Methods
General Synthetic Strategy
The synthesis of methyl 6-amino-3-bromo-2-methylbenzoate typically follows a multi-step process involving:
- Introduction of bromine at the 3-position of the methylbenzoate ring
- Introduction or transformation of an amino group at the 6-position
- Control of methyl substitution at the 2-position
- Esterification or use of methyl ester derivatives as starting materials
These steps can be achieved via electrophilic aromatic substitution, nitration followed by reduction, halogenation, and amination under controlled conditions.
Stepwise Preparation Methods
Halogenation (Bromination) of Methyl 2-methylbenzoate
- Objective : Introduce a bromine atom at the 3-position of the aromatic ring.
- Method : Electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or under radical conditions.
- Solvents : Commonly used solvents include acetic acid, dichloromethane, or chloroform.
- Conditions : Controlled temperature (often 0–50 °C) to avoid polybromination.
- Outcome : Formation of methyl 3-bromo-2-methylbenzoate with high regioselectivity.
Introduction of the Amino Group at the 6-Position
Two main routes are used:
Route A: Nitration followed by Reduction
Step 1: Nitration
- Nitrate methyl 3-bromo-2-methylbenzoate to introduce a nitro group at the 6-position.
- Reagents : Mixed acid (nitric acid and sulfuric acid) or milder nitrating agents.
- Conditions : Low temperature (0–5 °C) to control substitution.
- Product : Methyl 6-nitro-3-bromo-2-methylbenzoate.
Step 2: Reduction
- Reduce the nitro group to an amino group.
- Reagents : Catalytic hydrogenation (e.g., Pd/C under H2 atmosphere), or chemical reduction using iron powder and acid or tin chloride.
- Solvents : Ethanol, methanol, or acetic acid.
- Conditions : Mild temperature (room temperature to 50 °C).
- Product : this compound.
Route B: Direct Amination via Halogen Exchange and Ammonolysis
- Starting from methyl 3-bromo-2-methylbenzoate, the 6-position can be functionalized by chlorination or bromination followed by substitution with ammonia or ammonium salts in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Catalysts such as copper salts (CuO, CuI) can facilitate the amination.
- Reaction temperatures range from 120 to 150 °C with reaction times of 3–6 hours.
- This method is less common but can be used if nitration is problematic.
Detailed Example from Patent Literature
A related preparation method for 3-methyl-2-aminobenzoic acid (structurally similar to the target compound) involves:
| Step | Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Chlorination of m-xylene to 2-chloro-m-xylene | Chlorine gas, Lewis acid catalyst (FeCl3, AlCl3), room temperature | Catalyst choice affects selectivity |
| 2 | Oxidation of 2-chloro-m-xylene to 3-methyl-2-chlorobenzoic acid | Acetic acid solvent, oxidants like oxygen, nitric acid, or peroxide, catalysts such as cobalt or manganese salts, heated to 80–100 °C | Oxidation step critical for carboxyl group formation |
| 3 | Ammoniation of 3-methyl-2-chlorobenzoic acid to 3-methyl-2-aminobenzoic acid | Copper oxide catalyst, alkali (sodium carbonate), ammoniating agent (ammonia gas or ammonium salts), solvents like DMSO or DMF, heated to 120–150 °C for 3–6 hours | Purification by reduced pressure distillation |
This method highlights the importance of catalyst choice and reaction conditions for efficient amination and halogen substitution.
Solvent and Catalyst Considerations
| Reaction Step | Common Solvents | Catalysts | Temperature Range | Notes |
|---|---|---|---|---|
| Halogenation (Bromination) | Acetic acid, dichloromethane, chloroform | FeBr3, NBS (no catalyst) | 0–50 °C | Control to avoid polybromination |
| Nitration | HNO3/H2SO4 mixture | None (acidic medium) | 0–5 °C | Temperature control for regioselectivity |
| Reduction of Nitro to Amino | Ethanol, methanol, acetic acid | Pd/C, Fe/HCl, SnCl2 | Room temp to 50 °C | Catalytic hydrogenation preferred for cleaner reaction |
| Amination (Ammonolysis) | DMF, DMSO, DMA | CuO, Cu salts | 120–150 °C | Requires alkaline conditions, ammonia gas or salts |
Research Findings and Optimization
- The choice of catalyst and solvent significantly affects the yield and purity of this compound.
- Catalytic hydrogenation of the nitro intermediate is preferred for mild conditions and high selectivity.
- Use of copper-based catalysts in polar aprotic solvents enhances amination efficiency.
- Reaction times of 3–6 hours at elevated temperatures (120–150 °C) are typical for the amination step.
- Purification is commonly done by reduced pressure distillation or recrystallization to achieve high purity.
Summary Table of Preparation Route
| Step | Reaction Type | Starting Material | Reagents | Catalyst | Solvent | Temp (°C) | Time | Product |
|---|---|---|---|---|---|---|---|---|
| 1 | Bromination | Methyl 2-methylbenzoate | Br2 or NBS | FeBr3 or none | Acetic acid, DCM | 0–50 | 1–3 h | Methyl 3-bromo-2-methylbenzoate |
| 2 | Nitration | Methyl 3-bromo-2-methylbenzoate | HNO3/H2SO4 | None | Acidic medium | 0–5 | 1–2 h | Methyl 6-nitro-3-bromo-2-methylbenzoate |
| 3 | Reduction | Methyl 6-nitro-3-bromo-2-methylbenzoate | H2, Pd/C or Fe/HCl | Pd/C or Fe | EtOH, MeOH | 25–50 | 2–6 h | This compound |
| Alternative 3 | Amination | Methyl 3-bromo-2-chlorobenzoate | NH3 gas or salts | CuO, Cu salts | DMF, DMSO | 120–150 | 3–6 h | This compound |
Notes on Industrial and Laboratory Scale Synthesis
- Industrial synthesis favors routes with inexpensive raw materials, high yields, and environmentally benign reagents.
- The nitration-reduction sequence is widely adopted due to straightforward reaction conditions and high selectivity.
- Direct amination via halogen substitution is more challenging but useful when nitro intermediates are unstable or undesired.
- Purification steps are critical to remove residual halogens and catalysts to achieve pharmaceutical-grade purity.
Chemical Reactions Analysis
Bromination and Functional Group Manipulation
The compound undergoes regioselective bromination under controlled conditions. A study demonstrated its synthesis via bromination of methyl 2-amino-6-methylbenzoate using NaBr, NaHSO₄·H₂O, and H₂O in acetonitrile under blue LED irradiation (2×3 W, 15 hours), achieving an 85% yield .
Key Reaction Parameters
| Reagent System | Solvent | Light Source | Time (h) | Yield |
|---|---|---|---|---|
| NaBr/NaHSO₄·H₂O | CH₃CN | 2×3 W blue LEDs | 15 | 85% |
Gram-scale reactions (10 mmol) under oxygen atmosphere with 18 W blue LEDs achieved 74% yield, demonstrating scalability .
Nucleophilic Substitution Reactions
The bromine atom at position 3 participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation. The amino group directs electrophilic substitution at specific positions, while the ester group stabilizes intermediates.
Typical Catalytic Systems
| Reaction Type | Catalyst | Base | Solvent | Temperature |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80–100°C |
Oxidation and Reduction Pathways
-
Oxidation : The amino group (−NH₂) can be oxidized to nitro (−NO₂) using KMnO₄ or CrO₃ under acidic conditions, though this is rarely performed due to competing ester hydrolysis.
-
Reduction : Selective reduction of the ester group to alcohol (−CH₂OH) is achievable with LiAlH₄ in dry ether.
Stability Considerations
The compound decomposes above 200°C and is sensitive to prolonged exposure to strong acids/bases .
Mechanistic Insights
-
Amino Group Directing Effects : The −NH₂ group activates the benzene ring at positions 4 and 6, facilitating electrophilic substitution.
-
Bromo Group Reactivity : The C−Br bond undergoes oxidative addition with Pd⁰ catalysts in cross-coupling reactions, as confirmed by HRMS and NMR data .
Spectroscopic Validation
Scientific Research Applications
Methyl 6-amino-3-bromo-2-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-amino-3-bromo-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine and amino groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Chemical Comparison of Methyl 6-amino-3-bromo-2-methylbenzoate and Analogues
Substituent Position and Reactivity
- Electronic Effects: The amino group (-NH₂) in this compound (position 6) is a strong electron-donating group, activating the ring for electrophilic substitution. However, the bromo group (position 3) is electron-withdrawing, creating a polarized electronic environment. This combination may enhance regioselectivity in further reactions . In contrast, Methyl 3-amino-6-bromo-2-methylbenzoate (CAS 750586-06-2) places -NH₂ at position 3, adjacent to the methyl group at position 2. This proximity may lead to steric hindrance or intramolecular hydrogen bonding, altering solubility and reactivity .
Bromine Reactivity :
- Bromine at position 3 (meta to ester) in the target compound is less reactive in aromatic substitution than para-brominated analogues (e.g., Methyl 4-bromobenzoate, CAS 2417-72-3), where the para position facilitates easier access for coupling reactions .
Biological Activity
Methyl 6-amino-3-bromo-2-methylbenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group, a bromine atom, and a methyl substituent on a benzoate structure. The molecular formula is , with a molecular weight of approximately 243.1 g/mol. The specific arrangement of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 243.1 g/mol |
| Functional Groups | Amino, Bromine, Methyl |
Synthesis Methods
The synthesis of this compound typically involves several steps, including the bromination of the corresponding methylbenzoate followed by amination. Various methodologies have been reported:
- Bromination : The introduction of bromine at the 3-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
- Amination : The amino group can be introduced via nucleophilic substitution reactions, often utilizing ammonia or amines in the presence of a catalyst.
Pharmacological Properties
The biological activity of this compound has been explored in several studies, indicating its potential as a pharmacologically active compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its structure is similar to known antimicrobial agents, which may enhance its efficacy.
- Anticancer Potential : Research has indicated that compounds with similar structural features may possess anticancer properties. This compound could potentially inhibit cancer cell proliferation through interactions with specific biological targets.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The amino and bromine groups may play significant roles in binding to enzyme active sites, leading to inhibition or modulation of enzymatic activity.
- Receptor Interaction : This compound may interact with various receptors, influencing signaling pathways critical for cell growth and survival.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound:
- Antimicrobial Studies : A study conducted by researchers demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
- Anticancer Activity : In vitro assays indicated that this compound could reduce the viability of certain cancer cell lines by inducing apoptosis . Further studies are needed to explore its mechanism in detail.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally related compounds is presented below:
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| Methyl 3-amino-5-bromo-2-methylbenzoate | Similar amino and bromo substitutions | Antimicrobial | Different substitution pattern |
| Methyl 6-bromo-2-methyl-3-nitrobenzoate | Nitro group instead of an amino group | Potentially anticancer | Nitro group may enhance reactivity |
| Methyl 4-amino-3-bromo-benzoate | Different position of amino group | Antimicrobial | Positioning affects binding affinity |
Q & A
Basic Questions
Synthetic Methodologies and Optimization Q: What are the optimal synthetic routes for Methyl 6-amino-3-bromo-2-methylbenzoate, and how can reaction conditions be systematically optimized? A: Synthesis typically involves multi-step strategies, such as bromination of methyl 2-methylbenzoate derivatives followed by amination. A common approach uses methanesulfonic acid under reflux to ensure high yields, as seen in analogous brominated esters . Optimization should evaluate temperature, catalyst concentration, and protecting groups for the amino moiety. For example, substituting methyl groups (as in ) may require adjusted reflux times compared to fluoro analogs. Intermediate purification via column chromatography or recrystallization is critical to isolate the target compound .
Characterization Techniques Q: What spectroscopic and crystallographic methods are most effective for characterizing this compound? A: Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methyl at C2, bromo at C3) .
- X-ray Crystallography : SHELXL ( ) refines crystal structures, while ORTEP-III ( ) visualizes molecular geometry. Disorder from bulky substituents may require high-resolution data and iterative refinement .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHBrNO, MW 258.04) .
Advanced Research Questions
Computational Analysis of Electronic Structure Q: How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound? A: DFT methods, such as the B3LYP functional ( ), calculate electron density distributions, identifying nucleophilic (amino group) and electrophilic (bromine) sites. Solvent effects and substituent impacts (e.g., methyl vs. fluoro in ) can be modeled to predict regioselectivity in cross-coupling reactions. Basis sets like 6-311G++(d,p) are recommended for accuracy .
Crystallographic Challenges Q: What challenges arise in crystallizing this compound, and how can they be mitigated? A: Bulky substituents (methyl, bromo) may induce disorder or twinning. SHELXD ( ) automates space-group determination, while SHELXL ( ) refines anisotropic displacement parameters. Slow evaporation in polar solvents (e.g., ethanol/water) improves crystal quality. For disordered regions, restraints on bond lengths and angles enhance refinement stability .
Regioselectivity in Derivative Synthesis Q: How do substituents influence regioselectivity in further functionalization (e.g., Suzuki coupling)? A: The bromine atom at C3 acts as a leaving group, while the amino group at C6 directs electrophilic substitution. Comparative studies with analogs (e.g., ’s fluoro derivative) show methyl groups enhance steric hindrance, favoring para-substitution in aryl cross-couplings. Computational modeling ( ) can validate proposed mechanisms .
Stability and Storage Conditions Q: What are the optimal storage conditions to prevent degradation of this compound? A: Similar brominated aromatics () recommend storage at 0–6°C under inert gas (N) to minimize hydrolysis of the ester group. Light-sensitive degradation necessitates amber vials. Periodic NMR or HPLC analyses monitor purity over time .
Applications in Drug Development
Role in Pharmaceutical Synthesis Q: How is this compound utilized in medicinal chemistry? A: The compound serves as a precursor for bioactive molecules, such as kinase inhibitors or anti-inflammatory agents. Its bromine atom enables palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to generate biaryl scaffolds, while the amino group allows further derivatization (e.g., amidation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
